molecular formula C22H22N2O4 B257697 1,5-BIS(MORPHOLIN-4-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE

1,5-BIS(MORPHOLIN-4-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE

Cat. No.: B257697
M. Wt: 378.4 g/mol
InChI Key: AJHIVAGFIDZCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-BIS(MORPHOLIN-4-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are commonly used as dyes. The unique structure of this compound, which includes two morpholine groups attached to the anthraquinone core, imparts distinct chemical and physical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-BIS(MORPHOLIN-4-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE can be synthesized through a multiphase reaction involving 1,5-dichloroanthraquinone and morpholine. The reaction typically occurs in a solvent such as xylene, with copper metal powder and potassium acetate acting as catalysts. The reaction conditions include refluxing the mixture for several hours to achieve high conversion rates and yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure consistent product quality and yield. The recovery and recycling of solvents and catalysts are also optimized to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,5-BIS(MORPHOLIN-4-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can replace the morpholine groups in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Quinone derivatives with altered electronic properties.

    Reduction: Hydroquinone derivatives with enhanced reducing power.

Scientific Research Applications

1,5-BIS(MORPHOLIN-4-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE has diverse applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Medicine: Explored for its antioxidant properties and potential use in treating oxidative stress-related diseases.

    Industry: Utilized as a dye intermediate and in the production of high-performance pigments

Mechanism of Action

The mechanism of action of 1,5-BIS(MORPHOLIN-4-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with cellular components, particularly DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription. These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,5-Dichloroanthraquinone: A precursor in the synthesis of 1,5-BIS(MORPHOLIN-4-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE.

    1,5-Dihydroxyanthraquinone: Known for its antioxidant properties.

    1,5-Diaminoanthraquinone: Explored for its anticancer activity.

Uniqueness

This compound stands out due to the presence of morpholine groups, which enhance its solubility and reactivity. This unique structure allows it to participate in a broader range of chemical reactions and makes it more versatile in scientific and industrial applications compared to its analogs .

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

1,5-dimorpholin-4-ylanthracene-9,10-dione

InChI

InChI=1S/C22H22N2O4/c25-21-15-3-1-5-17(23-7-11-27-12-8-23)19(15)22(26)16-4-2-6-18(20(16)21)24-9-13-28-14-10-24/h1-6H,7-14H2

InChI Key

AJHIVAGFIDZCHL-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N5CCOCC5

Canonical SMILES

C1COCCN1C2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N5CCOCC5

Origin of Product

United States

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